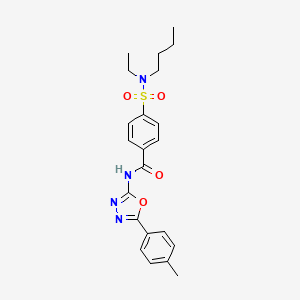![molecular formula C19H19F2N3OS B2900092 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,6-difluorophenyl)urea CAS No. 2034612-14-9](/img/structure/B2900092.png)
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,6-difluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,6-difluorophenyl)urea, commonly known as BTDU, is a synthetic compound that has been widely studied for its potential applications in scientific research. BTDU is a urea derivative that exhibits a unique combination of chemical and biological properties, making it a promising candidate for various research studies.
Mécanisme D'action
The exact mechanism of action of BTDU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cellular processes. BTDU has been shown to inhibit the activity of protein kinase CK2, which plays a role in cell growth and survival. Additionally, BTDU has been shown to inhibit the activity of RNA helicases, which are involved in viral replication.
Biochemical and Physiological Effects:
BTDU has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BTDU has also been shown to inhibit the replication of certain viruses, including hepatitis C virus and Zika virus. Additionally, BTDU has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BTDU in lab experiments is its unique combination of chemical and biological properties. BTDU exhibits anticancer, antiviral, and anti-inflammatory properties, making it a versatile compound for research studies. However, one of the limitations of using BTDU in lab experiments is its potential toxicity. BTDU has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain research studies.
Orientations Futures
There are several future directions for research on BTDU. One area of research could focus on the development of BTDU derivatives with improved potency and selectivity. Another area of research could focus on the use of BTDU in combination with other compounds for the treatment of cancer and viral infections. Additionally, research could focus on the use of BTDU in animal models to further understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
BTDU can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,6-difluoroaniline with dimethylformamide dimethylacetal, followed by the reaction of the resulting compound with 2-(benzo[b]thiophen-3-yl)acetonitrile. The final step involves the reaction of the resulting compound with urea to yield BTDU.
Applications De Recherche Scientifique
BTDU has been studied extensively for its potential applications in scientific research. It has been shown to exhibit anticancer properties, making it a promising candidate for cancer research. BTDU has also been studied for its potential use as an antiviral agent, with promising results. Additionally, BTDU has been shown to exhibit anti-inflammatory properties, making it a potential candidate for research in the field of immunology.
Propriétés
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS/c1-24(2)16(13-11-26-17-9-4-3-6-12(13)17)10-22-19(25)23-18-14(20)7-5-8-15(18)21/h3-9,11,16H,10H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIHIOWSMIZXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=C(C=CC=C1F)F)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


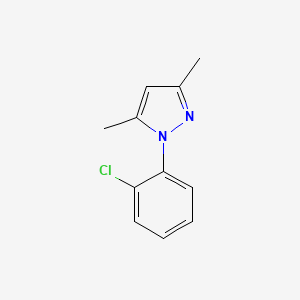

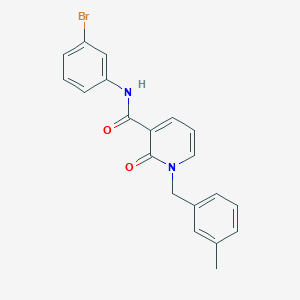
![N-cyclopentyl-3-methoxy-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2900015.png)
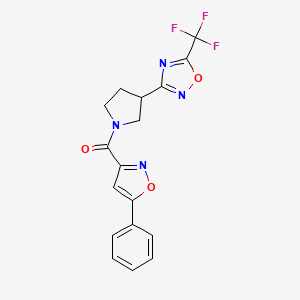
![4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2900017.png)
![(E)-4-(Dimethylamino)-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]but-2-enamide](/img/structure/B2900018.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2900023.png)
![6-(4-fluorobenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2900025.png)
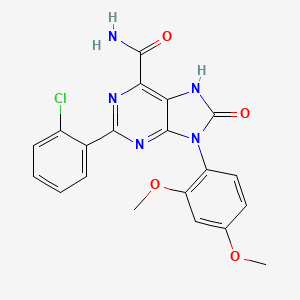
![2-(3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2900029.png)
![5-amino-N-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2900031.png)
